N4-allyl-N6-methylpyrimidine-4,6-diamine

Lipophilicity Drug-likeness Scaffold optimization

N4-allyl-N6-methylpyrimidine-4,6-diamine (CAS 1903104-81-3) is a disubstituted pyrimidine-4,6-diamine building block featuring an allyl group at the N4 position and a methyl group at the N6 position, with a molecular formula of C8H12N4 and a molecular weight of 164.21 g/mol. It belongs to the broader class of 4,6-diaminopyrimidines recognized as key intermediates in kinase inhibitor and nucleoside analog discovery.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 1903104-81-3
Cat. No. B1477818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-allyl-N6-methylpyrimidine-4,6-diamine
CAS1903104-81-3
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=N1)NCC=C
InChIInChI=1S/C8H12N4/c1-3-4-10-8-5-7(9-2)11-6-12-8/h3,5-6H,1,4H2,2H3,(H2,9,10,11,12)
InChIKeyNBNHVBRFGRAIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-allyl-N6-methylpyrimidine-4,6-diamine (CAS 1903104-81-3) – Structural Baseline and Class Identity for Scientific Procurement


N4-allyl-N6-methylpyrimidine-4,6-diamine (CAS 1903104-81-3) is a disubstituted pyrimidine-4,6-diamine building block featuring an allyl group at the N4 position and a methyl group at the N6 position, with a molecular formula of C8H12N4 and a molecular weight of 164.21 g/mol [1]. It belongs to the broader class of 4,6-diaminopyrimidines recognized as key intermediates in kinase inhibitor and nucleoside analog discovery [2]. Unlike simpler analogs, the precise N4-allyl/N6-methyl permutation creates a distinct physicochemical profile that influences reactivity, lipophilicity, and hydrogen-bonding capacity, making it a non-interchangeable scaffold for structure-activity relationship (SAR) exploration.

Procurement Risk: Why N4-allyl-N6-methylpyrimidine-4,6-diamine Cannot Be Replaced by Generic Pyrimidine-4,6-diamine Analogs


In the pyrimidine-4,6-diamine series, even minor N-alkyl substitutions cause substantial shifts in lipophilicity, electronic distribution, and molecular topology that directly dictate target binding and synthetic utility. Generic substitution with the des-methyl analog (N4-allylpyrimidine-4,6-diamine) or the 2-methyl regioisomer (N4-allyl-2-methylpyrimidine-4,6-diamine) is not chemically conservative: the N6-methyl group in the target compound increases computed XLogP3 by 0.7 log units compared to the des-methyl form and alters the hydrogen-bonding pattern, while relocation of the methyl to the 2-position changes the molecular shape without the same lipophilicity gain [1][2]. These differences, though computationally derived, are decisive for maintaining SAR continuity in lead optimization programs and for ensuring reproducible synthetic outcomes in multi-step routes.

N4-allyl-N6-methylpyrimidine-4,6-diamine – Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Modulation: XLogP3 Comparison with Des-Methyl and 2-Methyl Analogs

The N6-methyl substitution in the target compound confers a computed XLogP3 of 1.5, representing a significant 0.7 log unit increase in lipophilicity over the des-methyl analog N4-allylpyrimidine-4,6-diamine (XLogP3 = 0.8) [1][2]. It is also 0.4 log units less lipophilic than the 2-methyl analog N4-allyl-N6,2-dimethylpyrimidine-4,6-diamine (XLogP3 = 1.9) [3]. This positions the compound in an intermediate lipophilicity range favorable for balancing aqueous solubility and membrane permeability in lead-like chemical space.

Lipophilicity Drug-likeness Scaffold optimization

Polar Surface Area Reduction: TPSA Differentiation from the Des-Methyl Analog

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 49.8 Ų, which is 14.0 Ų lower than the 63.8 Ų computed for the des-methyl analog N4-allylpyrimidine-4,6-diamine [1][2]. The TPSA is identical to that of the 2-methyl analog N4-allyl-N6,2-dimethylpyrimidine-4,6-diamine [3]. A TPSA value below 60 Ų is generally associated with improved passive membrane diffusion, while the des-methyl analog falls above this threshold.

Membrane permeability Bioavailability prediction Physicochemical profiling

Molecular Topology: Differentiation in Hydrogen Bond Donor Count and Rotatable Bonds Versus Regioisomers

The target compound presents 2 hydrogen bond donors (HBD) and 4 rotatable bonds, a profile identical to the 2-methyl analog but distinct from the primary amine analog which has 2 HBD and only 3 rotatable bonds [1][2][3]. The additional rotatable bond arises from the N6-methyl group, increasing conformational flexibility. The regioisomer N4-allyl-2-methylpyrimidine-4,6-diamine (CAS 2098086-78-1) shares the same molecular formula and atom count but differs in the position of the methyl substituent, altering its molecular shape and electronic distribution, although direct computed data for this regioisomer is limited in authoritative databases .

Conformational flexibility Hydrogen bonding Molecular recognition

Evidence-Backed Application Scenarios for Procuring N4-allyl-N6-methylpyrimidine-4,6-diamine


Kinase Inhibitor Lead Optimization Requiring Intermediate Lipophilicity

In SAR campaigns targeting Janus kinase 3 (JAK3) or FLT3 kinases, where the pyrimidine-4,6-diamine core is a privileged scaffold [1], the target compound's computed XLogP3 of 1.5 occupies a critical middle ground between the overly hydrophilic des-methyl analog (0.8) and the more lipophilic 2-methyl analog (1.9). This property, combined with a TPSA of 49.8 Ų conducive to membrane permeation, makes it a strategically selected intermediate for balancing potency and drug-like properties without the need for additional polar surface area modulation [2].

Nucleoside Analog Synthesis with Defined Conformational Constraints

The N4-allyl moiety provides a synthetic handle for further functionalization via cross-coupling or cyclization, while the N6-methyl group introduces a defined conformational bias (4 rotatable bonds) distinct from the primary amine analog (3 rotatable bonds). This precise topology is valuable for constructing acyclic nucleoside analogs where the spatial orientation of the allyl and methylamino groups must be preserved for enzymatic recognition, as described in pyrimidine acyclic nucleoside synthetic methodology [3].

Agrochemical Intermediate with Tailored Hydrogen-Bonding Capacity

Patent literature indicates the utility of substituted pyrimidine-4,6-diamines in crop protection formulations . The target compound's specific HBD count of 2, identical across the analog series, ensures conserved hydrogen-bond donor capacity, while the unique N6-methyl substitution modulates steric and electronic properties. This makes it a distinct candidate for developing fungicidal or herbicidal leads where minor structural variations critically affect target enzyme binding in plants.

Quote Request

Request a Quote for N4-allyl-N6-methylpyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.